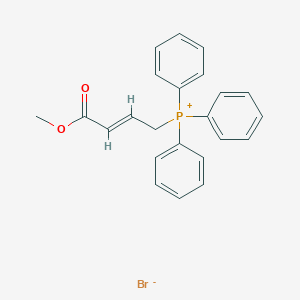

Methyl 4-(triphenylphosphonio)crotonate bromide

Description

Methyl 4-(triphenylphosphonio)crotonate bromide (CAS: 2181-98-8) is a quaternary phosphonium salt with the molecular formula C₂₃H₂₂BrO₂P and a molecular weight of 441.3 g/mol . Structurally, it consists of a crotonate ester group (a conjugated α,β-unsaturated ester) linked to a triphenylphosphonium moiety, with a bromide counterion. The compound typically appears as a white to pale yellow crystalline solid, decomposing at 175°C . It is hygroscopic and soluble in polar organic solvents like alcohols and ethers .

Properties

IUPAC Name |

[(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTXYAKHACCZSD-NWBUNABESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-98-8 | |

| Record name | (4-Methoxy-4-oxo-2-butenyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methoxy-4-oxo-2-butenyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis involves the nucleophilic attack of triphenylphosphine (PPh₃) on methyl 4-bromocrotonate, forming the phosphonium salt via an SN2 mechanism. The reaction proceeds as follows:

Stoichiometric equivalence (1:1 molar ratio) between PPh₃ and methyl 4-bromocrotonate is critical to minimize side products such as unreacted phosphine or dialkylated species.

Synthetic Procedure

Step 1: Reaction Setup

-

Reagents : Triphenylphosphine (1 equiv), methyl 4-bromocrotonate (1 equiv), anhydrous toluene.

-

Conditions : Nitrogen atmosphere, reflux at 110°C for 8–12 hours.

Step 2: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated product.

-

Wash with diethyl ether to remove residual starting materials.

-

Dry under vacuum (40°C, 24 hours).

Yield : 70–85% (estimated based on analogous reactions).

Industrial Production Strategies

Scalability Considerations

Industrial synthesis prioritizes solvent recovery, reaction efficiency, and purity. Key adaptations include:

Purification Techniques

-

Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization.

-

Column Chromatography : Reserved for high-purity batches using silica gel and ethyl acetate/hexane eluents.

Reaction Optimization

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes reaction rate without decomposition |

| Solvent | Anhydrous toluene | Prevents ester hydrolysis |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) enhances ionic interactions, improving yield by 10–15%.

-

Inert Atmosphere : Nitrogen or argon reduces oxidation of PPh₃, maintaining reagent integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

-

Key Peaks :

-

1720 cm⁻¹ (ester C=O stretch), 1100–1250 cm⁻¹ (P-C aromatic vibrations).

-

Comparative Analysis with Analogous Methods

| Compound | Alkylating Agent | Solvent | Yield (%) |

|---|---|---|---|

| Methyltriphenylphosphonium bromide | Dibromomethane | Methanol | 60–70 |

| Target compound | Methyl 4-bromocrotonate | Toluene | 70–85 |

The crotonate ester’s conjugation enhances electrophilicity, enabling faster quaternization than saturated analogs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triphenylphosphonio)crotonate bromide undergoes various types of chemical reactions, including:

Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium chloride, sodium iodide, or sodium hydroxide in an appropriate solvent.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 4-(triphenylphosphonio)crotonate bromide is primarily utilized as a reagent in organic synthesis. Its ability to act as an electrophile due to the positively charged phosphorus atom allows it to participate in various chemical reactions, including:

- Ylide Chemistry : The compound can be deprotonated to generate a triphenylphosphonium ylide, which is valuable in the synthesis of alkenes and other complex organic molecules.

- Electrophilic Substitution Reactions : It can undergo substitution reactions with various nucleophiles, making it versatile for synthesizing pharmaceuticals and agrochemicals .

Table 1: Comparison of Applications in Organic Synthesis

| Application Area | Description | Example Reactions |

|---|---|---|

| Ylide Formation | Generates ylides for further reactions | Deprotonation leading to alkene synthesis |

| Electrophilic Substitution | Reacts with nucleophiles for compound formation | Substituting bromide with amines or alcohols |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing phosphonium groups have shown promise in:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Anticancer Research : Preliminary studies indicate that similar phosphonium compounds may possess anticancer activities, warranting further exploration of this compound in this context.

Case Study: Anticancer Properties

A study focusing on phosphonium salts revealed that certain derivatives could inhibit tumor growth in vitro. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.

Biochemical Studies

The compound is also employed in biochemical studies, particularly concerning enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition Studies : Research has shown that phosphonium salts can affect enzyme activity, making them useful for studying metabolic pathways and drug interactions.

- Protein-Ligand Interaction : Its ability to form stable complexes with various substrates allows for investigations into binding affinities and mechanisms of action.

Table 2: Applications in Biochemical Studies

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Investigating effects on specific enzymes |

| Protein-Ligand Interaction | Studying binding dynamics and affinities |

Mechanism of Action

The mechanism of action of Methyl 4-(triphenylphosphonio)crotonate bromide involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Comparative Data of Phosphonium Salts

Structural and Functional Differences:

Substituent Effects :

- The crotonate ester in this compound introduces conjugation, enhancing reactivity in Wittig reactions compared to saturated analogs like (Methoxycarbonylmethyl)triphenylphosphonium bromide .

- Electron-withdrawing groups (e.g., nitro in 2767-70-6) increase the stability of the ylide intermediate but reduce nucleophilicity, requiring harsher reaction conditions .

Reactivity in Wittig Reactions :

- This compound produces E-alkenes selectively due to steric hindrance from the triphenylphosphonium group .

- The hemihydrate derivative ([4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate) forms ion pairs with bromide, influencing crystal packing and solubility .

Thermal Stability :

- This compound decomposes at 175°C, whereas (Methoxycarbonylmethyl)triphenylphosphonium bromide has a higher melting point (~245–248°C), likely due to stronger ionic interactions .

Applications :

- The bromomethyl derivative ([4-(Bromomethyl)benzyl]triphenylphosphonium bromide) is used in alkylation reactions for polymer synthesis, leveraging its benzyl bromide moiety .

- The nitrobenzyl analog (2767-70-6) is employed in synthesizing electron-deficient alkenes for materials science .

Research Findings and Case Studies

- Wittig Reaction Efficiency : this compound demonstrated 81% yield in synthesizing (E)-hydroxyalkyl styrylbenzoates, outperforming saturated phosphonium salts (e.g., 65% yield for methoxycarbonylmethyl derivatives) .

- Crystal Structure Analysis : X-ray diffraction of [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate revealed a 4.382 Å distance between P⁺ and Br⁻, confirming ion-pair interactions critical for solubility .

Biological Activity

- Molecular Formula : C23H22BrO2P

- Molecular Weight : Approximately 441.30 g/mol

- Appearance : White solid

- Melting Point : Approximately 175 °C (decomposes)

The compound's electrophilic nature is attributed to the positive charge on the phosphorus atom, making it reactive with various nucleophiles and electrophiles, which is crucial for its potential biological interactions.

Methyl 4-(triphenylphosphonio)crotonate bromide interacts with molecular targets such as enzymes and receptors, which may lead to various biological effects. While specific mechanisms remain underexplored, the presence of the triphenylphosphonium (TPP) group suggests a potential for mitochondrial targeting, similar to other TPP-conjugated compounds that exhibit selective cytotoxicity towards cancer cells .

Biological Activity and Applications

Although direct studies on the biological activity of this compound are scarce, related phosphonium compounds have shown promising results in various biological assays:

- Anticancer Activity : Compounds with TPP moieties have demonstrated enhanced cytotoxicity against cancer cells. For instance, TPP derivatives have been shown to accumulate in mitochondria, leading to mitochondrial dysfunction and cell death predominantly through autophagy and apoptosis mechanisms .

- Antimicrobial Properties : Some phosphonium salts exhibit antimicrobial activity, suggesting that this compound may also possess similar properties worth investigating.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl Triphenylphosphonium Bromide | Phosphonium salt without crotonate | Commonly used as a phase transfer catalyst |

| Ethyl 4-(triphenylphosphonio)butanoate Bromide | Similar triphenylphosphonium structure | Longer carbon chain enhances lipophilicity |

| Benzyl 4-(triphenylphosphonio)acetate Bromide | Contains acetate instead of crotonate | Useful in acylation reactions |

| This compound | Contains both phosphonium and crotonate moieties | Unique reactivity profile in synthetic applications |

Case Studies and Research Findings

- Antiproliferative Effects : A study indicated that TPP-conjugated compounds could inhibit cancer cell growth effectively, with some exhibiting IC50 values below 10 µM against various cancer cell lines . The specific effects of this compound on different cancer types remain to be elucidated.

- Mechanistic Insights : Research on related TPP derivatives has shown that their hydrophobicity plays a significant role in their accumulation in mitochondria and subsequent cytotoxic effects. This suggests that this compound may similarly affect mitochondrial bioenergetics in targeted cells .

- Synthetic Applications : The compound has been utilized as a reagent in organic synthesis, indicating its versatility beyond biological activity. Its role in enzyme inhibition and protein-ligand interactions further highlights its potential in biochemical studies .

Q & A

Q. What is the standard synthesis protocol for Methyl 4-(triphenylphosphonio)crotonate bromide, and how can reaction efficiency be optimized?

The compound is synthesized via quaternization of triphenylphosphine with methyl 4-bromocrotonate in a refluxing aprotic solvent (e.g., toluene) for 3–6 hours. Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of the ester group.

- Stoichiometric control (1:1 molar ratio of triphenylphosphine to alkyl bromide) to minimize side reactions.

- Post-reaction purification via filtration, washing with ether, and drying under reduced pressure.

Optimization strategies include using inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC or ³¹P NMR for complete phosphonium salt formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at δ ~3.8 ppm (¹H, singlet for -OCH₃) and δ ~165–170 ppm (¹³C). The phosphonium center (P⁺) influences neighboring protons, causing splitting in the allylic region (δ 5.6–7.7 ppm).

- ³¹P NMR : A sharp singlet at δ ~20–25 ppm confirms the phosphonium structure.

- IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ (ester C=O stretch) and ~1100–1250 cm⁻¹ (P-C aromatic vibrations) .

Q. What are the critical safety considerations when handling this compound?

- Hygroscopicity : Store in sealed containers with desiccants (e.g., silica gel) at room temperature.

- Irritant Properties : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Decomposition : Avoid temperatures >150°C, as decomposition releases bromides and phosphine oxides. Work in well-ventilated fume hoods .

Advanced Research Questions

Q. How does this compound function as a Wittig reagent, and what factors influence its reactivity and stereoselectivity in alkene formation?

- Ylide Generation : Deprotonation with strong bases (e.g., NaHMDS, LDA) forms a reactive ylide. The ester group stabilizes the ylide via conjugation, enhancing electrophilicity.

- Stereoselectivity : Bulky substituents on the carbonyl substrate favor E-alkenes due to steric hindrance during the [2+2] cycloaddition step. Polar solvents (e.g., THF) improve ylide stability but may reduce reaction rates .

Q. What analytical strategies can resolve discrepancies in reported thermal decomposition points (e.g., 175°C vs. higher ranges)?

- Differential Scanning Calorimetry (DSC) : Distinguish between melting (endothermic) and decomposition (exothermic) events.

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating rates (e.g., 10°C/min in N₂).

- Decomposition Pathway Analysis : Use FTIR or GC-MS to identify volatile byproducts (e.g., CO₂, bromides) .

Q. How can researchers mitigate competing side reactions during ylide formation?

Q. What advanced applications exist for structurally analogous phosphonium salts in mitochondrial targeting, and how might ester functionalization influence cellular uptake?

- Mitochondrial Accumulation : Lipophilic phosphonium cations selectively accumulate in mitochondria due to the membrane potential.

- Ester vs. Carboxylate Moieties : The methyl ester in this compound may enhance lipophilicity compared to carboxylate analogs (e.g., 4-carboxybutyl derivatives), potentially improving membrane permeability. Validate via fluorescence microscopy using tagged derivatives .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Experimental Validation : Perform solubility tests in graded solvent systems (e.g., hexane/ethyl acetate mixtures).

- Computational Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- Structural Analog Comparison : Cross-reference with similar phosphonium salts (e.g., methyl vs. ethyl ester derivatives) for trends .

Q. What mechanistic insights explain the compound’s sensitivity to moisture, and how can this be quantified?

- Hydrolysis Pathway : The ester group undergoes nucleophilic attack by water, forming 4-(triphenylphosphonio)crotonic acid and methanol.

- Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in D₂O-containing solvents. Calculate half-life (t₁/₂) under varying humidity .

Methodological Best Practices

Q. What protocols ensure reproducible yields in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.